3-{[(4-Bromophenyl)sulfonyl]amino}-N-(2-oxotetrahydro-3-thiophenyl)propanamide
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Overview
Description
3-{[(4-Bromophenyl)sulfonyl]amino}-N-(2-oxotetrahydro-3-thiophenyl)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a thiophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}-N-(2-oxotetrahydro-3-thiophenyl)propanamide typically involves multiple steps, including the introduction of the bromophenyl and sulfonyl groups. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a thiophenyl derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromophenyl)sulfonyl]amino}-N-(2-oxotetrahydro-3-thiophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[(4-Bromophenyl)sulfonyl]amino}-N-(2-oxotetrahydro-3-thiophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and drug discovery.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific proteins or pathways, is ongoing.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromophenyl)sulfonyl]amino}-N-(2-oxotetrahydro-3-thiophenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit the aggregation of polyglutamine sequences in proteins, which is relevant in the context of neurodegenerative diseases like Huntington’s disease . The compound’s sulfonyl and bromophenyl groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-3-{[(4-bromophenyl)amino]sulfonyl}benzamide
- N-(4-Bromophenyl)-3-{[(2-nitrophenyl)sulfonyl]amino}propanamide
- 3-{[(4-Bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-{[(4-Bromophenyl)sulfonyl]amino}-N-(2-oxotetrahydro-3-thiophenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein aggregation and potential therapeutic applications make it a compound of significant interest in both research and industry.
Properties
Molecular Formula |
C13H15BrN2O4S2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]-N-(2-oxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C13H15BrN2O4S2/c14-9-1-3-10(4-2-9)22(19,20)15-7-5-12(17)16-11-6-8-21-13(11)18/h1-4,11,15H,5-8H2,(H,16,17) |
InChI Key |
BXBFGIPZEIVGSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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